17-Carboxy Budesonide

Forced degradation studies Inhalation formulation stability LC-QTOFMS impurity profiling

Analytical labs often lack a reliably characterized 17-carboxy budesonide standard, delaying stability-indicating method development for budesonide inhalation products. This ISO 17034-grade reference material directly addresses that gap. • Enables identification & quantification of the Al₂O₃-induced aerobic oxidation degradation pathway specific to aluminum canister formulations. • Supplied with full characterization data (HNMR, MS, HPLC) to meet ANDA regulatory submission requirements. • Distinct retention time & MS fragmentation pattern ensure unambiguous peak assignment, preventing false positives in impurity profiling.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
CAS No. 192057-49-1
Cat. No. B130375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Carboxy Budesonide
CAS192057-49-1
Synonyms(11β,16α,17α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid, 17-Carboxy Budesonide
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C
InChIInChI=1S/C24H32O6/c1-4-5-19-29-18-11-16-15-7-6-13-10-14(25)8-9-22(13,2)20(15)17(26)12-23(16,3)24(18,30-19)21(27)28/h8-10,15-20,26H,4-7,11-12H2,1-3H3,(H,27,28)/t15-,16-,17-,18+,19?,20+,22-,23-,24-/m0/s1
InChIKeyGHPORMLBYXHFAV-SREVKRBTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Carboxy Budesonide Product Overview


17-Carboxy Budesonide (CAS: 192057-49-1), also designated as Budesonide 20-carboxylic acid or Budesonide 17-Carboxylic Acid Impurity, is a structurally defined derivative of the glucocorticoid budesonide featuring a carboxylic acid moiety at the C-17 position . It has the molecular formula C24H32O6 and a molecular weight of 416.51 g/mol . This compound is classified as a budesonide-related substance and is supplied as an analytical reference standard or impurity marker for pharmaceutical quality control applications [1].

Impurity marker 17-carboxylate specific degradation product
Analytical workflow Stability-indicating HPLC and LC-MS methods
Certified standard ISO 17034 accreditation supports regulatory submissions

Why 17-Carboxy Budesonide Cannot Be Substituted


17-Carboxy Budesonide represents a distinct chemical entity that cannot be interchanged with other budesonide-related compounds, including the active pharmaceutical ingredient (API), major inactive metabolites such as 6β-hydroxybudesonide and 16α-hydroxyprednisolone [1], or alternative impurities like 17-ketone budesonide and impurity L. Substitution would invalidate analytical method specificity, compromise regulatory compliance for impurity profiling, and undermine the accuracy of forced degradation studies where this compound is identified as a major aerobic oxidation product specific to aluminum canister interactions [2]. Each budesonide-related substance possesses a unique retention time, mass spectrometric fragmentation pattern, and chromatographic behavior—critical parameters in HPLC-UV and LC-QTOFMS analyses [3].

Retention time shift Unique chromatographic behavior may invalidate method specificity if substituted
Degradation pathway mismatch 17-carboxylate from Al₂O₃ oxidation distinct from other budesonide impurities
Certification gap Non-ISO 17034 material lacks traceability required for ANDA method validation

17-Carboxy Budesonide Differentiation Evidence


Aluminum Canister Forced Degradation Comparison

In thermal forced degradation studies of budesonide solution-formulated metered dose inhalation products, 17-carboxylate (17-carboxy budesonide) was identified as one of the major degradation products alongside impurity D, 17-ketone, and impurity L [1]. The generation of 17-carboxylate was specifically attributed to an aerobic oxidation process induced by Al2O3 on the inner surface of aluminum canisters—a degradation pathway distinct from those generating other budesonide impurities [1].

Forced degradation
Head-to-head
Major degradation product linked to Al₂O₃-induced aerobic oxidation
Identifies aluminum-specific degradation pathway
Requires authentic reference for accurate quantitation
Forced degradation studies Inhalation formulation stability LC-QTOFMS impurity profiling

Certified Reference Material vs. Research-Grade Impurities

17-Carboxy Budesonide is available as an analytical reference standard produced under ISO 17034 accreditation, ensuring metrological traceability and certified purity suitable for regulatory submissions [1]. In contrast, non-certified budesonide impurity preparations lack this formal accreditation and associated certificates of analysis, rendering them unsuitable for Abbreviated New Drug Application (ANDA) method validation and quality control applications where regulatory compliance is mandatory [2].

ISO 17034 certification
Supplier data
Certified purity, HNMR, MS, HPLC data included
Supports regulatory submission readiness
Class-level inference; verify CoA for specific lot
Pharmaceutical quality control ANDA method validation ISO 17034 certified reference materials

Inactive Metabolite vs. Active Epimer Receptor Activity

Budesonide is supplied as a mixture of 22R and 22S epimers, with the 22R epimer exhibiting approximately 2-fold higher glucocorticoid receptor binding activity than the 22S epimer [1]. In contrast, 17-carboxy budesonide, as a terminal carboxylic acid metabolite, is structurally incapable of glucocorticoid receptor activation due to the loss of the 21-hydroxyacetyl pharmacophore essential for receptor binding [2]. This represents a binary functional difference (active epimer mixture vs. definitively inactive metabolite).

Receptor activity
Class-level
Definitively inactive; lacks 21-hydroxyacetyl pharmacophore
Distinguishes inactive metabolite from active epimers
Based on structural analysis; no direct binding assay
Glucocorticoid receptor pharmacology Metabolite activity profiling Pharmacokinetic study design

17-Carboxy Budesonide Application Scenarios


Stability-Indicating Methods for Inhalation Products

17-Carboxy Budesonide serves as a critical reference standard for developing stability-indicating HPLC and LC-MS methods for budesonide metered-dose inhalation formulations. It is specifically required to identify and quantify 17-carboxylate as a major degradation product formed via aerobic oxidation induced by Al2O3 from aluminum canister inner surfaces [1]. Its use enables accurate detection of this aluminum-specific degradation pathway during formulation development, container-closure compatibility studies, and stability testing for regulatory submissions [1].

ANDA Method Validation & Quality Control

In Abbreviated New Drug Application (ANDA) method validation and commercial production quality control, 17-Carboxy Budesonide reference standards—particularly those produced under ISO 17034 accreditation—are used for system suitability testing, impurity identification, and quantification in budesonide drug substance and drug product analyses [1]. The availability of fully characterized material with HNMR, MS, and HPLC certificates of analysis is essential for meeting regulatory guidelines and establishing validated analytical procedures for routine quality control [2].

Metabolite Identification & Pharmacokinetic Profiling

17-Carboxy Budesonide reference material is used as an analytical standard in LC-MS/MS and GC/MS studies investigating budesonide metabolism, including in vitro liver microsomal incubation experiments and human urinary metabolite profiling [1]. It enables the definitive chromatographic and mass spectrometric identification of this terminal carboxylic acid metabolite, distinguishing it from major active-phase I metabolites such as 6β-hydroxybudesonide and 16α-hydroxyprednisolone [2].

API Impurity Profiling & Purity Assessment

17-Carboxy Budesonide is employed as a reference marker for assessing budesonide drug substance purity, particularly in evaluating the extent of C-17 oxidation during synthesis or storage. It is used to establish acceptance criteria for related substances in budesonide API, as the carboxylic acid derivative represents a specific degradation/impurity pathway distinct from other budesonide-related compounds [1].

Application
Selection Property
Validation Focus
Stability-indicating methods for inhalation products
Aluminum-induced aerobic oxidation marker
Container-closure compatibility and degradation pathway identification
ANDA method validation & quality control
ISO 17034 certified reference material
System suitability and impurity quantitation accuracy
Metabolite identification & pharmacokinetic profiling
Terminal inactive metabolite standard
Chromatographic differentiation from active phase I metabolites
API impurity profiling & purity assessment
C-17 oxidation degradation marker
Acceptance criteria for related substances in budesonide API

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